2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13254990
InChI: InChI=1S/C14H7ClN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H
SMILES: C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C#N
Molecular Formula: C14H7ClN2O
Molecular Weight: 254.67 g/mol

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile

CAS No.:

Cat. No.: VC13254990

Molecular Formula: C14H7ClN2O

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile -

Specification

Molecular Formula C14H7ClN2O
Molecular Weight 254.67 g/mol
IUPAC Name 2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]propanedinitrile
Standard InChI InChI=1S/C14H7ClN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H
Standard InChI Key PJVKECLACFHVHP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C#N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C#N

Introduction

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in developing anti-cancer and anti-inflammatory agents. This compound belongs to the class of nitriles and features a unique structure combining a furyl moiety with malononitrile, known for its reactivity and ability to participate in various chemical transformations.

Synthesis of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the condensation reaction between 3-chlorobenzaldehyde and 2-furylmethylene malononitrile under basic conditions. This process leverages the reactivity of the aldehyde and malononitrile to form the desired product.

Synthetic Route

  • Starting Materials: 3-Chlorobenzaldehyde and 2-furylmethylene malononitrile.

  • Reaction Conditions: Basic conditions, often involving a catalyst or base such as sodium hydroxide or potassium hydroxide.

  • Product Formation: The reaction yields 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile through the formation of a new carbon-carbon double bond.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures have shown promising results in inducing apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism by which 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile exerts its biological effects is not fully elucidated but likely involves interactions with cellular pathways related to cell proliferation and survival.

Potential Therapeutic Applications

  • Anti-Cancer Agents: The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation as an anti-cancer agent.

  • Anti-Inflammatory Agents: The structural features of this compound may also contribute to anti-inflammatory properties, although more research is needed to confirm this.

Chemical Reactivity

The reactivity of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is influenced by the electron-withdrawing nature of the cyano groups and the presence of the chlorophenyl substituent. These features can stabilize certain intermediates during chemical reactions, making the compound versatile for further chemical transformations.

Types of Chemical Reactions

  • Condensation Reactions: The compound can participate in condensation reactions with other molecules to form new compounds.

  • Addition Reactions: The presence of the cyano groups and the chlorophenyl ring may facilitate addition reactions under appropriate conditions.

Data and Research Findings

While specific data on the biological activity of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is limited, compounds with similar structures have shown significant biological activity. For instance, related nitrile compounds have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.

Table: Comparison of Related Compounds

Compound StructureBiological ActivityPotential Applications
2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrilePotential anti-cancer and anti-inflammatoryOncology, Inflammation
Related Nitrile CompoundsInduction of apoptosis in cancer cellsAnti-cancer therapy

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